![molecular formula C22H18FN3O2S B2769164 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-39-2](/img/structure/B2769164.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound. It is related to a class of compounds that have been studied for their antibacterial activity . These compounds combine thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An electro-oxidative method for the ring opening of imidazopyridine derivatives was used, offering a sustainable alternative to existing harsh reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide” are not available, similar compounds have been evaluated for their antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the melting point, 1H-NMR, and 13C-NMR data have been provided .Scientific Research Applications
- Researchers have synthesized derivatives of this compound that combine thiazole and sulfonamide groups, both known for their antibacterial activity .
- Compound 3b, which shares structural features with our compound, exhibited high urease inhibition activity with an IC50 value of 16.5 μg/mL .
Antibacterial Activity
Urease Inhibition
Antitumor and Cytotoxic Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-2-28-18-10-11-19-20(13-18)29-22(25-19)26(14-17-5-3-4-12-24-17)21(27)15-6-8-16(23)9-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSUEGHMCJHMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
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